[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone
Overview
Description
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone is a complex organic compound that features a combination of benzodioxole, piperazine, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone typically involves multiple steps. One common method involves the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone is studied for its potential as a biochemical probe. It can be used to investigate the interactions between proteins and small molecules, as well as to study enzyme inhibition .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development .
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in polymers, coatings, and other advanced materials .
Mechanism of Action
The mechanism of action of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can prevent the enzyme from catalyzing its substrate, thereby exerting its biological effects . The compound may also interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]methyl-1H-indole-2,3-dione: This compound shares the benzodioxole and piperazine moieties but differs in the cyclopropyl group.
2-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine: Similar in structure but contains a pyrimidine ring instead of the cyclopropyl group.
Uniqueness
The uniqueness of [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone lies in its combination of structural features. The presence of both benzodioxole and cyclopropyl groups provides distinct chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24Cl2N2O3/c1-20(2)14(10-17(21)22)18(20)19(25)24-7-5-23(6-8-24)11-13-3-4-15-16(9-13)27-12-26-15/h3-4,9-10,14,18H,5-8,11-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKCFIFHOSXMKJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4)C=C(Cl)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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